N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide
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Overview
Description
N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a phenylethyl group, a prop-2-enylcyclohexyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate amine (such as N-(2-phenylethyl)amine) with an acyl chloride (such as 1-prop-2-enylcyclohexylacetyl chloride) under basic conditions.
Cyclization: The intermediate product may undergo cyclization to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-phenylethyl)-N-(cyclohexyl)acetamide: Lacks the prop-2-enyl group, which may affect its chemical and biological properties.
N-(2-phenylethyl)-N-(1-prop-2-enyl)acetamide: Lacks the cyclohexyl group, which may influence its stability and reactivity.
Uniqueness
N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide is unique due to the presence of both the prop-2-enyl and cyclohexyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(2-phenylethyl)-N-(1-prop-2-enylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-3-13-19(14-8-5-9-15-19)20(17(2)21)16-12-18-10-6-4-7-11-18/h3-4,6-7,10-11H,1,5,8-9,12-16H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIRHALKILIHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)C2(CCCCC2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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